molecular formula C12H15ClF3NO2 B2971033 3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride CAS No. 2580224-57-1

3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride

Cat. No.: B2971033
CAS No.: 2580224-57-1
M. Wt: 297.7
InChI Key: BTCQQLUYWFVBGX-UHFFFAOYSA-N
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Description

3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine hydrochloride is a morpholine derivative featuring a phenyl ring substituted with a methoxy group at position 2 and a trifluoromethyl (CF₃) group at position 2. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, provides a rigid scaffold that influences electronic and steric properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

3-[2-methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2.ClH/c1-17-11-6-8(12(13,14)15)2-3-9(11)10-7-18-5-4-16-10;/h2-3,6,10,16H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQQLUYWFVBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which often correlates with increased biological activity. This article reviews the biological activity of this compound, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's structure can be summarized as follows:

  • Molecular Formula : C12H14F3N·HCl
  • Molecular Weight : 265.7 g/mol
  • Functional Groups : Morpholine ring, trifluoromethyl group, methoxy group

The trifluoromethyl group contributes significantly to the compound's properties, enhancing its interaction with biological targets due to its strong electron-withdrawing nature .

The mechanism of action for this compound involves interaction with various molecular targets, including enzymes and receptors. The lipophilicity imparted by the trifluoromethyl group allows for better membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Key points:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potential activity as a ligand for various receptors, influencing signaling pathways related to inflammation and pain management.

In Vitro Studies

Recent studies have evaluated the biological activity of similar compounds containing trifluoromethyl groups. These studies indicate that such groups enhance the potency of inhibitors against several targets:

CompoundTargetIC50 (μM)Reference
3bAChE10.4
3eBChE7.7
3fCOX-2Moderate

These findings suggest that the incorporation of trifluoromethyl groups can lead to improved bioactivity, particularly in enzyme inhibition.

Case Studies

  • Anti-inflammatory Activity : Compounds similar to this compound have been investigated for their anti-inflammatory properties. In a study involving morpholine derivatives, it was found that certain substitutions significantly enhanced their efficacy against inflammatory pathways .
  • Anticancer Potential : A series of morpholine derivatives were synthesized and evaluated for anticancer activity. The presence of a trifluoromethyl group was associated with enhanced cytotoxicity against various cancer cell lines, indicating a promising therapeutic avenue .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Morpholine and Piperidine Series

2-(3-(Trifluoromethyl)phenyl)morpholine Hydrochloride (CAS 31599-68-5)
  • Structure : Morpholine with a 3-(trifluoromethyl)phenyl substituent.
  • Key Differences : Lacks the 2-methoxy group present in the target compound.
  • This compound is cataloged as a building block for drug discovery .
3-(4-(Trifluoromethoxy)phenyl)morpholine Hydrochloride (CAS 2694735-01-6)
  • Structure : Morpholine with a 4-(trifluoromethoxy)phenyl group.
  • Key Differences : Replaces the 2-methoxy and 4-CF₃ groups with a single 4-OCF₃ substituent.
  • Properties : The trifluoromethoxy group is less electron-withdrawing than CF₃, which may affect metabolic stability and lipophilicity .
4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine Hydrochloride (CAS 1150271-72-9)
  • Structure : Morpholine linked to a boronate ester-functionalized phenylpropyl chain.
  • Key Differences : Incorporates a boron-containing side chain for Suzuki-Miyaura coupling applications.
  • Applications : Used in cross-coupling reactions for synthesizing complex organic molecules .
(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride (CAS 171482-05-6)
  • Structure : Chiral morpholine with 3,5-bis(trifluoromethyl)phenyl and 4-fluorophenyl substituents.
  • Key Differences : Additional fluorine atoms and stereochemical complexity enhance selectivity for central nervous system (CNS) targets.
  • Pharmacological Relevance : Intermediate in the synthesis of tachykinin receptor antagonists and aprepitant analogs .

Piperidine-Based Analogs

3-(2-Methoxy-4-(trifluoromethyl)phenyl)piperidine Hydrochloride (Compound 22)
  • Structure : Piperidine core with identical phenyl substituents as the target morpholine compound.
  • Key Differences : Replacement of morpholine’s oxygen with a CH₂ group in piperidine.
  • Biological Activity : Demonstrates selective serotonin reuptake inhibition (SSRI) activity, highlighting the role of heterocycle choice in pharmacology .
4-(2-(Trifluoromethyl)phenoxy)piperidine Hydrochloride (CAS 823782-74-7)
  • Structure: Piperidine with a 2-CF₃ phenoxy substituent.
  • Key Differences : Ether linkage instead of direct phenyl attachment.
  • Applications : Used in opioid receptor modulation studies .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Substituents LogP* Applications Reference
Target Compound Not Provided C₁₂H₁₄ClF₃NO₂ 2-OMe, 4-CF₃ phenyl-morpholine ~2.5 Pharmaceutical Intermediate -
2-(3-CF₃-phenyl)morpholine HCl 31599-68-5 C₁₁H₁₃ClF₃NO 3-CF₃ phenyl ~2.1 Drug Discovery
3-(4-OCF₃-phenyl)morpholine HCl 2694735-01-6 C₁₁H₁₃ClF₃NO₂ 4-OCF₃ phenyl ~1.8 Research Chemical
(2R,3S)-Morpholine Derivative 171482-05-6 C₂₁H₁₉ClF₇NO₂ 3,5-bis-CF₃, 4-F-phenyl ~3.2 CNS Therapeutics
3-(2-OMe-4-CF₃-phenyl)piperidine HCl - C₁₃H₁₆ClF₃NO Piperidine core ~2.3 SSRI Development

*Estimated using fragment-based methods.

Q & A

Q. What is the recommended synthetic pathway for 3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine hydrochloride, and how can reaction yields be optimized?

Answer: The compound can be synthesized via multi-step procedures involving pyridine intermediates and subsequent functional group transformations. For example, a pyridine precursor undergoes methoxylation and trifluoromethylation, followed by morpholine ring formation. Key steps include Boc-protection of intermediates to enhance stability during purification and deprotection using HCl to yield the hydrochloride salt. Optimization strategies include:

  • Temperature control : Maintaining 40–45°C during cyclization improves reaction efficiency .
  • Catalyst use : Chiral resolution columns (e.g., Chiralpak AD-H) achieve enantiomeric separation with retention times of 9–10 minutes, yielding ~30–32% per enantiomer .
  • Purification : Use of ethyl acetate/petroleum ether mixtures for recrystallization enhances purity (>95%) .

Q. How is the purity of 3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine hydrochloride validated in academic settings?

Answer: Purity is assessed via reversed-phase HPLC with UV detection (λ = 254 nm). A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) resolve impurities. Calibration against authentic standards ensures accuracy. For hydrochloride salts, ion-pair chromatography or mass spectrometry (HRMS) confirms molecular integrity .

Advanced Research Questions

Q. What methodologies are employed to resolve enantiomers of 3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine hydrochloride, and how does stereochemistry impact pharmacological activity?

Answer: Enantiomers are resolved using chiral stationary phases (e.g., Chiralpak AD-H) under normal-phase conditions. For example, a hexane/isopropanol (90:10) mobile phase separates enantiomers with baseline resolution. Stereochemical configuration significantly affects receptor binding; in vitro assays (e.g., serotonin reuptake inhibition) show 5–10-fold differences in IC50 values between enantiomers . Advanced circular dichroism (CD) or X-ray crystallography confirms absolute configuration .

Q. How can stability studies under accelerated conditions (e.g., heat, light) inform formulation strategies for this compound?

Answer: Stability is assessed via forced degradation studies:

  • Thermal stress : Heating at 60°C for 7 days in aqueous HCl (pH 3.0) reveals degradation products (e.g., demethylated or oxidized derivatives) via LC-MS.
  • Photostability : Exposure to UV light (300–400 nm) for 48 hours identifies photo-degradation pathways.
    Degradation kinetics are modeled using Arrhenius equations to predict shelf-life. Formulation with antioxidants (e.g., BHT) or light-resistant packaging is recommended for labile derivatives .

Q. What structural analogs of this compound exhibit improved pharmacokinetic profiles, and how are they designed?

Answer: Modifications to the morpholine ring or trifluoromethyl group enhance bioavailability. For example:

  • Lipophilicity adjustment : Replacing methoxy with ethoxy groups increases logP by 0.5 units, improving blood-brain barrier penetration.
  • Metabolic stability : Fluorination at the phenyl ring reduces CYP450-mediated oxidation, as shown in microsomal assays (t1/2 increase from 2.1 to 4.8 hours) .
  • Salt forms : Comparative studies of hydrochloride vs. maleate salts reveal differences in solubility (e.g., 12 mg/mL vs. 8 mg/mL in PBS) .

Methodological Notes

  • Synthetic Scalability : Pilot-scale reactions (>10 mmol) require flow chemistry setups to manage exothermic steps (e.g., trifluoromethylation) .
  • Analytical Validation : HPLC methods must comply with ICH Q2(R1) guidelines for linearity (R² > 0.999) and precision (%RSD < 2.0) .

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